molecular formula C18H17N3O2 B7693737 N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-methylbenzamide

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-methylbenzamide

Cat. No. B7693737
M. Wt: 307.3 g/mol
InChI Key: OQBZPLCOAZXWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-methylbenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects are being investigated to determine its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-methylbenzamide is not fully understood. However, it is believed to act through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-methylbenzamide has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-methylbenzamide in lab experiments include its ability to inhibit the growth of cancer cells and reduce inflammation, making it a potential therapeutic agent for various diseases. However, the limitations of this compound include its limited solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-methylbenzamide. These include further investigation into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, the use of this compound in combination with other drugs may also be explored to determine its potential synergistic effects.

Synthesis Methods

The synthesis of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-methylbenzamide can be achieved through a multi-step process that involves the reaction of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline with 2-methylbenzoyl chloride. The resulting compound can be purified through various techniques, including chromatography and recrystallization.

Scientific Research Applications

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-methylbenzamide has been studied extensively in preclinical models for its potential applications in drug discovery and development. This compound has shown promising results in various studies, including its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.

properties

IUPAC Name

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-16-20-18(23-21-16)13-8-6-9-14(11-13)19-17(22)15-10-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBZPLCOAZXWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-methylbenzamide

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